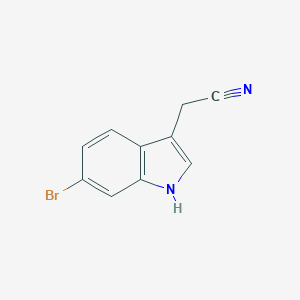

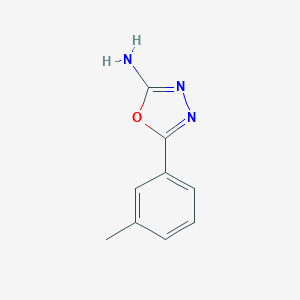

![molecular formula C5H5N5 B174118 [1,2,4]三唑并[1,5-a]嘧啶-2-胺 CAS No. 13223-53-5](/img/structure/B174118.png)

[1,2,4]三唑并[1,5-a]嘧啶-2-胺

描述

“[1,2,4]Triazolo[1,5-a]pyrimidines” are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidines” has been carried out under green chemistry conditions via multicomponent reaction . The compounds were characterized by different spectral and elemental analyses .Molecular Structure Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle system presents four different families of isomers . The well-known “[1,2,4]Triazolo[1,5-a]pyrimidine” isomer is the most studied .Chemical Reactions Analysis

The substituted “[1,2,4]Triazolo[1,5-a]pyrimidines” are a new class of highly active herbicides . Protection of Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury by the branched-chain amino acids was observed .Physical And Chemical Properties Analysis

The structure of all the compounds was confirmed by IR, 1 H-NMR, MS, and elemental analysis .科学研究应用

Antibacterial Applications

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine derivatives have been explored for their potential as antibacterial agents. Their structural similarity to DNA purine bases allows them to interfere with bacterial DNA synthesis .

Methods of Application

Researchers have synthesized various derivatives and tested their efficacy against different bacterial strains using methods like turbidimetric assays and MIC (Minimum Inhibitory Concentration) determination .

Results Summary

Some derivatives have shown promising results, with certain compounds exhibiting higher antibacterial efficacies in vitro against pathogens like Xanthomonas oryzae with EC50 values lower than commercialized agrobactericides .

Antifungal Applications

Scientific Field

Agricultural Chemistry

Application Summary

In agriculture, [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine compounds have been utilized for their antifungal properties to protect crops from fungal pathogens .

Methods of Application

Compounds are applied to crops in controlled concentrations and their effects on fungal growth are monitored through in vitro assays .

Results Summary

Several compounds have demonstrated significant antifungal activities against various plant pathogens, contributing to the protection of crops from diseases .

Antiviral Applications

Scientific Field

Virology and Antiviral Research

Application Summary

The triazolopyrimidine scaffold has been identified as a potential inhibitor of viral RNA polymerase, which is crucial for viral replication .

Methods of Application

Synthetic analogs have been tested against viruses like influenza in cell cultures, assessing their ability to inhibit viral replication .

Results Summary

Some analogs have shown inhibitory effects on viral replication, with potential applications in the treatment of diseases like influenza .

Antiparasitic Applications

Scientific Field

Parasitology

Application Summary

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine derivatives have been investigated for their use in combating parasitic infections such as Chagas disease .

Methods of Application

Compounds are tested against parasitic organisms in vitro, with assessments of their efficacy in inhibiting parasite growth .

Results Summary

Some complexes of triazolopyrimidines have shown high activity against parasites, offering a new avenue for antiparasitic drug development .

Anticancer Applications

Scientific Field

Oncology

Application Summary

Derivatives of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine have been synthesized as potential anticancer agents, targeting various cancer cell signaling pathways .

Methods of Application

These compounds are tested on human cancer cell lines, and their effects on cell proliferation and signaling pathways are analyzed through assays like MTT and Western blot .

Results Summary

Certain derivatives have shown potent antiproliferative activities, with one compound exhibiting IC50 values more potent than the positive control drug 5-Fu .

Agricultural Applications

Scientific Field

Agrochemistry

Application Summary

In the agricultural sector, [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine derivatives have been used as herbicides due to their ability to inhibit plant growth enzymes .

Methods of Application

These herbicidal compounds are applied to fields and their efficacy in controlling weed growth is evaluated through field trials .

Results Summary

The application of these compounds has led to effective weed control, demonstrating their utility as herbicides in agricultural practices .

This analysis showcases the broad spectrum of applications that [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine and its derivatives have across different scientific domains, underlining their importance in both medicinal and agricultural chemistry.

Antioxidant Activity

Scientific Field

Biochemistry

Application Summary

The antioxidant properties of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine derivatives have been studied for their capacity to neutralize free radicals and protect against oxidative stress .

Methods of Application

These compounds are assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to measure their radical scavenging activities .

Results Summary

Derivatives have demonstrated effective radical scavenging abilities, indicating their potential as antioxidant agents .

Treatment of Hyperproliferative Disorders

Scientific Field

Dermatology and Oncology

Application Summary

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine derivatives have been investigated for their use in treating hyperproliferative disorders, such as psoriasis .

Methods of Application

In vitro and in vivo models are used to test the efficacy of these compounds in inhibiting abnormal cell growth .

Results Summary

The compounds have shown promising results in reducing the proliferation of keratinocytes, which is a key factor in hyperproliferative skin disorders .

Modulation of GABA A Receptors

Scientific Field

Neurology

Application Summary

Certain derivatives of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine have been found to modulate GABA A receptors, which play a crucial role in the central nervous system .

Methods of Application

These compounds are tested on neuronal cultures and animal models to evaluate their effects on GABAergic neurotransmission .

Results Summary

Some derivatives have shown to enhance GABA A receptor activity, suggesting their potential as therapeutic agents for neurological disorders .

安全和危害

未来方向

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWOVLRXXSZXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390293 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

13223-53-5 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

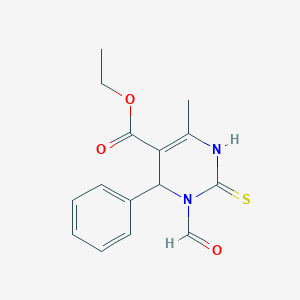

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)